molecular formula C15H17N3O3 B6386170 5-(4-Boc-aminophenyl)-2-hydroxypyrimidine CAS No. 1111113-38-2

5-(4-Boc-aminophenyl)-2-hydroxypyrimidine

Cat. No.: B6386170
CAS No.: 1111113-38-2
M. Wt: 287.31 g/mol
InChI Key: DXUZMUVBOYBITE-UHFFFAOYSA-N
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Description

5-(4-Boc-aminophenyl)-2-hydroxypyrimidine is a chemical compound that features a pyrimidine ring substituted with a hydroxyl group at the second position and a 4-Boc-aminophenyl group at the fifth position. The Boc group, or tert-butoxycarbonyl, is a common protecting group for amines in organic synthesis, providing stability and preventing unwanted reactions during chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Boc-aminophenyl)-2-hydroxypyrimidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of free amines from Boc-protected amines.

Scientific Research Applications

5-(4-Boc-aminophenyl)-2-hydroxypyrimidine has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Boc-aminophenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability, allowing the compound to reach its target site without premature reactions. Upon reaching the target, the Boc group can be removed, revealing the active amine, which can then interact with the target molecule, potentially inhibiting or activating its function .

Comparison with Similar Compounds

    5-(4-Aminophenyl)-2-hydroxypyrimidine: Lacks the Boc protecting group, making it more reactive but less stable.

    5-(4-Methoxyphenyl)-2-hydroxypyrimidine:

Uniqueness: 5-(4-Boc-aminophenyl)-2-hydroxypyrimidine is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications .

Properties

IUPAC Name

tert-butyl N-[4-(2-oxo-1H-pyrimidin-5-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-15(2,3)21-14(20)18-12-6-4-10(5-7-12)11-8-16-13(19)17-9-11/h4-9H,1-3H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUZMUVBOYBITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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